![molecular formula C11H16O B12373615 2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one](/img/structure/B12373615.png)
2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes deuterium atoms Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their chemical and physical properties
Métodos De Preparación
The synthesis of 2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the deuteration of a suitable precursor followed by cyclization and functional group modifications. The reaction conditions often require the use of deuterium gas or deuterated reagents under controlled temperature and pressure to ensure the incorporation of deuterium atoms at specific positions.
Industrial production methods may involve the use of catalytic deuteration processes, which can be scaled up for larger quantities. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Análisis De Reacciones Químicas
2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of deuterium incorporation on reaction mechanisms and kinetics.
Biology: The compound can be used in metabolic studies to trace the pathways and interactions of deuterated molecules within biological systems.
Medicine: Deuterated compounds are explored for their potential in drug development, as they may exhibit altered pharmacokinetics and reduced metabolic degradation.
Industry: The compound can be used in the development of advanced materials and catalysts, leveraging its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of 2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and reactivity, leading to distinct biological and chemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one stands out due to its deuterium incorporation. Similar compounds include:
2-[(Z)-2,3-dihydropent-2-enyl]-3-methylcyclopent-2-en-1-one: Lacks deuterium atoms and may exhibit different reactivity and stability.
2-[(Z)-2,3-dideuteriopent-2-enyl]-3-ethylcyclopent-2-en-1-one: Similar structure but with an ethyl group instead of a methyl group, leading to variations in physical and chemical properties.
The uniqueness of this compound lies in its specific deuterium placement, which can significantly impact its behavior in various applications.
Propiedades
Fórmula molecular |
C11H16O |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h4-5H,3,6-8H2,1-2H3/b5-4-/i4D,5D |
Clave InChI |
XMLSXPIVAXONDL-IMZGHRNZSA-N |
SMILES isomérico |
[2H]/C(=C(\[2H])/CC1=C(CCC1=O)C)/CC |
SMILES canónico |
CCC=CCC1=C(CCC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



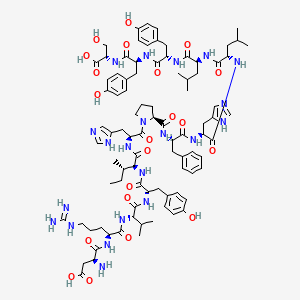
![1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone;bromide](/img/structure/B12373541.png)
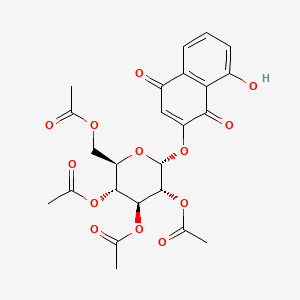
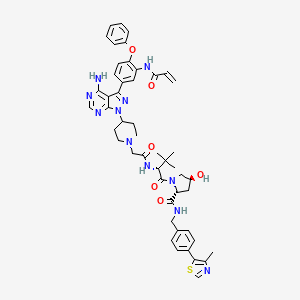
![trisodium;7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12373553.png)

![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12373567.png)



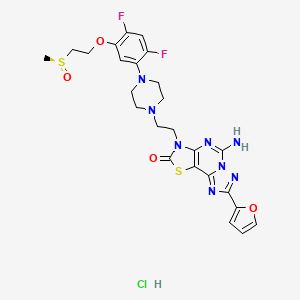
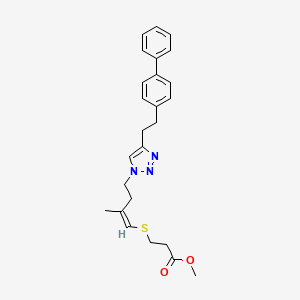
![1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea](/img/structure/B12373624.png)
